molecular formula C8H7N3 B183375 Cinnolin-3-amine CAS No. 17372-79-1

Cinnolin-3-amine

Cat. No. B183375
CAS RN: 17372-79-1
M. Wt: 145.16 g/mol
InChI Key: DKJAESIQEOLWNK-UHFFFAOYSA-N
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Description

Cinnolin-3-amine is a compound that contains a cinnoline nucleus, which is a very important bicyclic heterocycle used as the structural subunit of many compounds with interesting pharmaceutical properties . It is a six-membered ring system with two nitrogen atoms .


Molecular Structure Analysis

Cinnolin-3-amine has a molecular formula of C8H7N3 . The structure of the cinnoline ring system, which is present in Cinnolin-3-amine, is a six-membered ring system with two nitrogen atoms .

Scientific Research Applications

  • Chemical Rearrangements and Synthesis :

    • Cinnolin-3-one can be aminated to form 2-aminocinnolin-3-one, which can undergo a novel rearrangement to oxindole (Rees & Sale, 1971).
    • Palladium compounds catalyze the condensation of 3-halogenocinnolines with terminal alkynes, leading to various derivatives with potential applications in organic synthesis (Ames & Bull, 1982).
    • Cinnolin-3-ylio oxides, a class of heterocyclic aminimide, can be prepared by intramolecular cyclization of specific hydrazides (Arán et al., 1997).
  • Pharmacological Applications :

    • Novel cinnoline fused Mannich bases were synthesized and showed promising antibacterial, analgesic, and anti-inflammatory activities (Kalyani et al., 2017).
    • Cinnoline derivatives were identified as potent PI3K inhibitors with significant antiproliferative activity, highlighting their potential in cancer therapy (Tian et al., 2021).
  • Synthetic and Material Science Applications :

    • A green method was developed to synthesize cinnolines using tert-butyl nitrite as a nitrogen atom source and oxidant, indicating a more environmentally friendly approach in organic synthesis (Pang et al., 2017).
    • Cinnoline-4-amine was developed as a new type of fluorogenic and fluorochromic probe, sensitive to environmental changes, which can be used in various analytical and biological applications (Danilkina et al., 2021).
  • General Chemical Properties and Reactivity :

    • The tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine was studied, providing insight into the fundamental chemical properties of these compounds (Holzer et al., 2008).
    • Preparation of cinnoline-3,4-dicarbonitrile and -dicarboxylic acid was explored, contributing to the understanding of cinnoline chemistry (Ames & Bull, 1981).
  • Comprehensive Reviews on Cinnoline Derivatives :

    • Cinnoline derivatives demonstrate a wide range of pharmacological activities and have been the subject of extensive research, as summarized in comprehensive reviews (Szumilak & Stańczak, 2019); (Lewgowd & Stańczak, 2007).

Safety And Hazards

Cinnolin-3-amine is only for research and development use by, or directly under the supervision of, a technically qualified individual . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Cinnoline derivatives, including Cinnolin-3-amine, have been the subject of extensive study due to their various biological activities depending on the nature and position of their substituents . They are often designed as analogs of previously obtained quinoline or isoquinoline derivatives . This suggests that there is ongoing interest in the development of cinnoline-based molecules for potential therapeutic applications.

properties

IUPAC Name

cinnolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJAESIQEOLWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400873
Record name 3-aminocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnolin-3-amine

CAS RN

17372-79-1
Record name 3-Cinnolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17372-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cinnolin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ Brown, JA Ellman, EC Taylor - 2005 - books.google.com
This book provides the most comprehensive, current reference on the synthetic chemistry of cinnolines and phthalazines. Applications to the syntheses of natural products and other …
Number of citations: 19 books.google.com

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